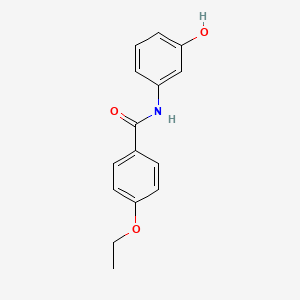
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, chemistry, and industry.
準備方法
The synthesis of Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- typically involves the condensation of 4-ethoxybenzoic acid with 3-hydroxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial production methods for benzamides generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the ortho and para positions relative to the hydroxyl group.
科学的研究の応用
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities . For example, the presence of methoxy or acetoxy groups can enhance the compound’s solubility and bioavailability, while nitro groups can increase its antimicrobial potency .
生物活性
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-, also known as 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-(3-hydroxyphenyl)- is C18H23NO3, with a molecular weight of 301.38 g/mol. The compound is characterized by an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core. These functional groups are crucial for its interactions with biological targets.
The biological activity of 4-ethoxy-N-(3-hydroxyphenyl)- involves several mechanisms:
- Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors and enzymes, influencing physiological pathways. This interaction likely involves hydrogen bonding and hydrophobic interactions facilitated by its functional groups, enhancing its ability to penetrate biological membranes and modulate enzyme activity.
- Enzyme Modulation : Research has shown that benzamide derivatives can act as enzyme inhibitors, which can lead to therapeutic effects in various conditions. For instance, certain benzamide derivatives have been identified as protective agents against xenotoxic agents in human cells .
Antiproliferative Activity
Studies have demonstrated that compounds similar to 4-ethoxy-N-(3-hydroxyphenyl)- exhibit significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : Some derivatives have shown IC50 values ranging from 1.2 to 5.3 μM against cancer cells, indicating potent antiproliferative activity .
Antioxidant Activity
The antioxidant properties of benzamide derivatives have been explored extensively. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Antimicrobial Activity
The compound's antibacterial properties have been evaluated against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) : A derivative with two hydroxy groups displayed selective antibacterial activity against Enterococcus faecalis with an MIC of 8 μM .
Case Studies
- Protective Agents Against Xenotoxicity : A study focused on the protective effects of benzamide derivatives against xenotoxic agents highlighted their potential in safeguarding human cells from damage caused by harmful substances .
- Anticancer Properties : Research into the pharmacological activities of N-(3-hydroxyphenyl)benzamide derivatives revealed their cytotoxic effects on cancer cells, suggesting a promising avenue for cancer therapy development .
Research Findings Summary
特性
CAS番号 |
723255-70-7 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
4-ethoxy-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18) |
InChIキー |
RKGHHHJMTYVOPH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















